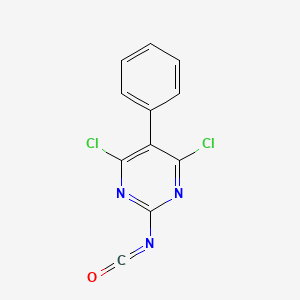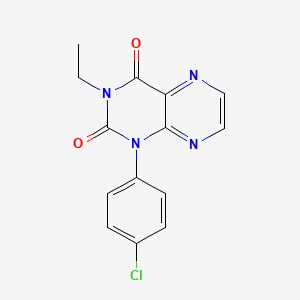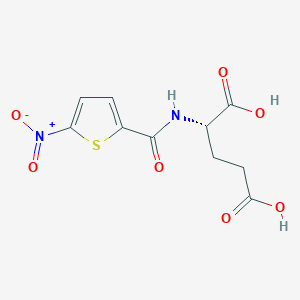
Benzene-1,3,5-tricarboxylic acid;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3,5-tricarboxylic acid;pentahydrate, also known as trimesic acid, is an organic compound with the formula C₆H₃(CO₂H)₃. It is one of the three isomers of benzenetricarboxylic acid. This compound is a colorless solid and has some commercial value as a precursor to certain plasticizers . It crystallizes from water to form a hydrogen-bonded hydrated network with wide unidimensional empty channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene-1,3,5-tricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using potassium permanganate (KMnO₄) in an alkaline medium . The reaction conditions typically include heating the mixture to around 100°C and maintaining it for several hours to ensure complete oxidation.
Industrial Production Methods
In industrial settings, benzene-1,3,5-tricarboxylic acid is produced by the catalytic oxidation of mesitylene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzene-1,3,5-tricarboxylate salts.
Reduction: It can be reduced to form benzene-1,3,5-tricarboxylic acid derivatives.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include benzene-1,3,5-tricarboxylate salts, reduced derivatives such as benzene-1,3,5-tricarboxylic acid esters, and substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzene-1,3,5-tricarboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzene-1,3,5-tricarboxylic acid involves its ability to form hydrogen-bonded networks and interact with various molecular targets. In biological systems, it can form complexes with proteins and other biomolecules, influencing their structure and function . The molecular pathways involved include hydrogen bonding and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3,5-tricarboxylic acid is unique due to its symmetrical structure and the presence of three carboxyl groups. Similar compounds include:
Trimellitic acid (1,2,4-benzenetricarboxylic acid): Differing in the positions of the carboxyl groups, it has distinct chemical properties and applications.
Hemimellitic acid (1,2,3-benzenetricarboxylic acid): Another isomer with different reactivity and uses.
Benzene-1,3,5-tricarboxylic acid stands out due to its ability to form stable hydrogen-bonded networks and its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
64080-70-2 |
|---|---|
Molekularformel |
C54H46O41 |
Molekulargewicht |
1350.9 g/mol |
IUPAC-Name |
benzene-1,3,5-tricarboxylic acid;pentahydrate |
InChI |
InChI=1S/6C9H6O6.5H2O/c6*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);5*1H2 |
InChI-Schlüssel |
IKEBUCUDUOKATC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


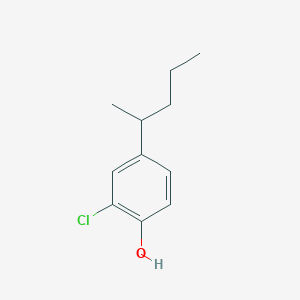


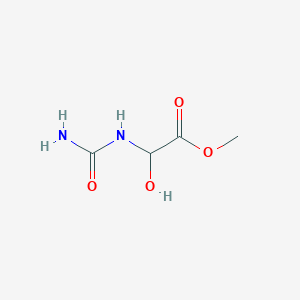

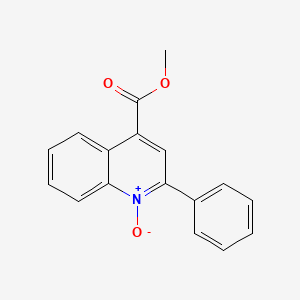


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

